(S)-(3-Aminotetrahydrofuran-3-yl)methanol
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Overview
Description
(S)-(3-Aminotetrahydrofuran-3-yl)methanol is a chiral compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (S)-(3-Aminotetrahydrofuran-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Aminotetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Scientific Research Applications
(S)-(3-Aminotetrahydrofuran-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(3-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-(3-Aminotetrahydrofuran-3-yl)methanol: The enantiomer of (S)-(3-Aminotetrahydrofuran-3-yl)methanol, with similar chemical properties but different biological activity.
3-Aminotetrahydrofuran: Lacks the hydroxyl group, resulting in different reactivity and applications.
Tetrahydrofuran-3-ylmethanol: Lacks the amino group, affecting its chemical behavior and uses.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups.
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
[(3S)-3-aminooxolan-3-yl]methanol |
InChI |
InChI=1S/C5H11NO2/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2/t5-/m0/s1 |
InChI Key |
OJPSWNKHXFWIQJ-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC[C@]1(CO)N |
Canonical SMILES |
C1COCC1(CO)N |
Origin of Product |
United States |
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